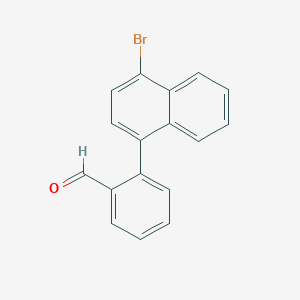

1-Bromo-4-(2-formylphenyl)naphthalene

Description

1-Bromo-4-(2-formylphenyl)naphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a 2-formylphenyl group at the 4-position of the naphthalene core. The compound’s molecular formula is C₁₇H₁₁BrO, with a molecular weight of 311.18 g/mol. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science, particularly in the construction of metal-organic frameworks (MOFs) and fluorescent probes .

Properties

Molecular Formula |

C17H11BrO |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

2-(4-bromonaphthalen-1-yl)benzaldehyde |

InChI |

InChI=1S/C17H11BrO/c18-17-10-9-15(14-7-3-4-8-16(14)17)13-6-2-1-5-12(13)11-19/h1-11H |

InChI Key |

BFOOAFXDOZSUBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-bromo-4-(2-formylphenyl)naphthalene and analogous brominated naphthalene derivatives:

Key Observations :

- Electron-withdrawing vs. donating groups : The formyl (-CHO) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the naphthalene ring, whereas methyl (-CH₃) and vinyl (-CH₂CH₂) groups are electron-donating .

- Reactivity : Bromine at the 1-position is a common site for cross-coupling, while substituents at the 4-position dictate secondary reactivity (e.g., aldehyde condensation, radical bromination of -CH₃) .

This compound

Bromination : Selective bromination of naphthalene derivatives using N-bromosuccinimide (NBS) .

Formyl Group Introduction : Oxidation of a methyl or hydroxymethyl group (e.g., Kornblum oxidation) or Suzuki coupling with 2-formylphenyl boronic acid .

Comparison with Other Compounds:

- 1-Bromo-4-(trifluoromethyl)naphthalene : Synthesized via cross-coupling of 4-bromonaphthalene boronic acid with trifluoromethylating reagents .

- 1-Bromo-4-methylnaphthalene : Direct bromination of 4-methylnaphthalene using Br₂ or NBS .

- 1-Bromo-4-(bromomethyl)naphthalene : Achieved via radical bromination of 4-methylnaphthalene followed by NBS treatment .

Physicochemical Properties

Notes:

- The aldehyde group in this compound increases polarity, improving solubility in DMF or THF compared to non-polar analogs .

- Trifluoromethyl groups enhance thermal and chemical stability .

Functional Group Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.